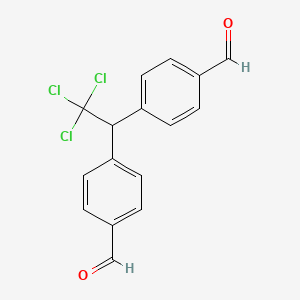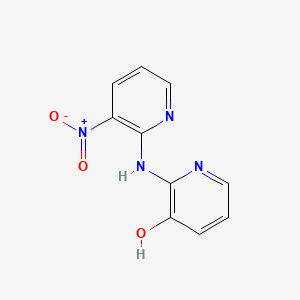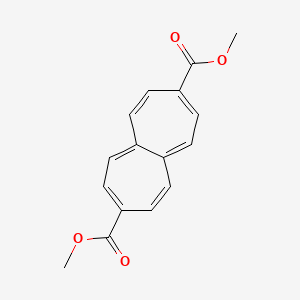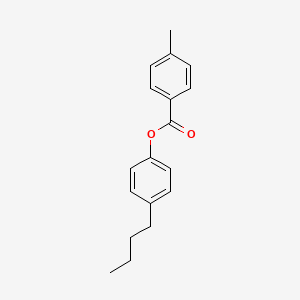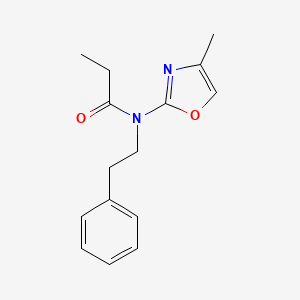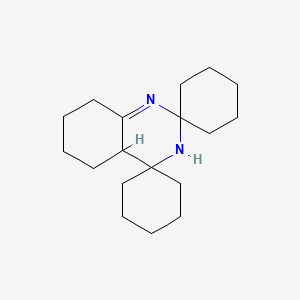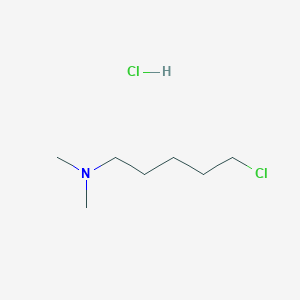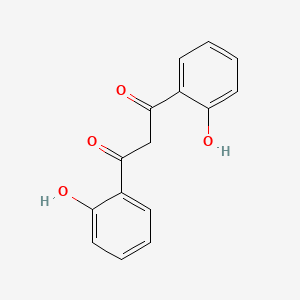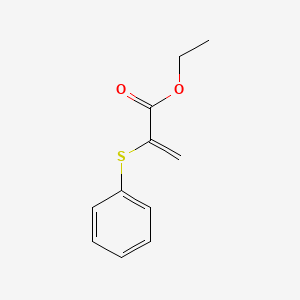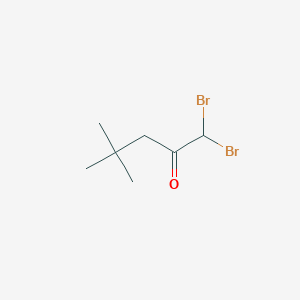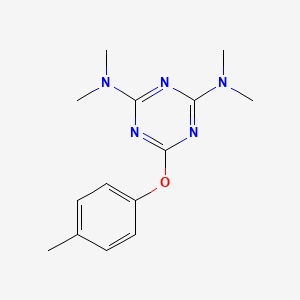
N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of Methyl Groups: The tetramethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of Methylphenoxy Group: The methylphenoxy group can be attached through nucleophilic substitution reactions involving 4-methylphenol and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazine ring or the substituents, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Functionalized triazines, substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features allow it to bind to specific molecular targets, influencing their activity.
Chemical Reactivity: The presence of multiple functional groups enables the compound to participate in various chemical reactions, facilitating the formation of new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~2~,N~4~,N~4~-Tetramethyl-1,3,5-triazine-2,4-diamine: Lacks the phenoxy group, resulting in different chemical properties and applications.
6-(4-Methylphenoxy)-1,3,5-triazine-2,4-diamine:
Uniqueness: N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine stands out due to the combination of tetramethyl and methylphenoxy substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
52830-28-1 |
|---|---|
Molekularformel |
C14H19N5O |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5O/c1-10-6-8-11(9-7-10)20-14-16-12(18(2)3)15-13(17-14)19(4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
DAZXEFSCFCKQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

